Predicted Metabolic Stability Advantage of Aryl-OCO-N(endocyclic) Carbamates over Acyclic Alkyl Carbamate Analogs
No direct metabolic stability data exist for Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate. However, a comprehensive structure-metabolism review of medicinal carbamates establishes that Aryl-OCO-N(endocyclic) carbamates — the exact structural subclass of this compound — exhibit substantially lower metabolic lability (i.e., higher stability) than Aryl-OCO-NHAlkyl carbamates, which are among the most rapidly hydrolyzed carbamate subclasses [1]. This ranking is derived from compiled literature hydrolysis data across diverse carbamate structures. No quantitative half-life or clearance data for this specific compound are available for direct comparison.
| Evidence Dimension | Qualitative metabolic stability rank order |
|---|---|
| Target Compound Data | Aryl-OCO-N(endocyclic): classified as moderate-to-high metabolic stability |
| Comparator Or Baseline | Aryl-OCO-NHAlkyl: classified as lowest metabolic stability (highest lability) |
| Quantified Difference | Qualitative rank difference of ≥2 tiers in the metabolic stability hierarchy |
| Conditions | In vitro metabolic hydrolysis data compiled from published medicinal carbamate literature (review-level aggregation) |
Why This Matters
For applications requiring sustained exposure, an Aryl-OCO-N(endocyclic) carbamate predicts greater resistance to esterase-mediated hydrolysis than common alkyl carbamate alternatives, but this prediction has not been experimentally verified for this specific compound.
- [1] Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551–589. View Source
